Asebotin

Vue d'ensemble

Description

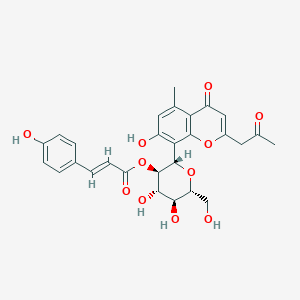

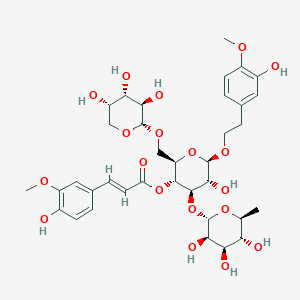

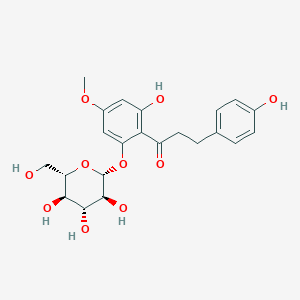

Asebotin is a natural phenolic compound . It is a type of compound called Chalcones . It is extracted from the leaves of Pieris japonica . Asebotin shows anti-influenza A virus activity and possesses potent antiviral activity (100% inhibition at the concentration of 1 ug /mL) against highly pathogenic avian influenza strain H5N1 . It can also inhibit the proliferation of murine B cells .

Molecular Structure Analysis

The molecular formula of Asebotin is C22H26O10 . The compound is a powder in appearance . The chemical name is 1- [2-hydroxy-4-methoxy-6- [ (2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyphenyl]-3- (4-hydroxyphenyl)propan-1-one .

Physical And Chemical Properties Analysis

Asebotin is a powder in appearance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight is 450.44 .

Applications De Recherche Scientifique

Medicinal Applications

Asebotin: has been identified as a natural phenolic compound with several medicinal properties. It exhibits cytotoxic activity against human cervical cancer cells and inhibits the RNA polymerase activity of viruses . It is also active against HIV-1, HIV-2, and SIV , showcasing its potential as an antiviral agent . Additionally, Asebotin inhibits the synthesis of p-hydroxybenzoic acid from protocatechuic acid, which is involved in the synthesis of polyphenols .

Agricultural Uses

In agriculture, the focus is often on the use of antibiotics and their resistance. While not directly linked to Asebotin, the concern over antibiotic use in farming and its contribution to antimicrobial resistance is a significant issue . Asebotin’s potential role could be in the development of alternative treatments that do not contribute to resistance.

Industrial Applications

Asebotin is a component of traditional Chinese medicine prescriptions used to treat heart disease, rheumatism, neuralgia, and arthritis . Its extraction from the horse drunkard plant involves solvent extraction, extraction, and purification methods, which are crucial in the preparation of medicinal compounds .

Environmental Impact

Asebotin’s environmental applications are not directly documented; however, its role in inhibiting the synthesis of certain compounds involved in polyphenol synthesis could have implications for environmental polyphenol pollution .

Biotechnological Research

In biotechnology, Asebotin’s cytotoxic properties against cancer cells and its antiviral activity could be leveraged for developing new therapeutic agents . Its role in inhibiting specific biochemical pathways also presents opportunities for targeted research in disease mechanisms.

Material Science

While specific applications of Asebotin in material science are not detailed, the broader field of materials informatics is advancing rapidly. This involves using computational intelligence and data science to accelerate materials discovery . Asebotin’s stable structure and biochemical properties could make it a candidate for investigation within this field.

Mécanisme D'action

- Primary Targets : Asebotin interacts with several receptors and enzymes.

Target of Action

Propriétés

IUPAC Name |

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O10/c1-30-13-8-15(26)18(14(25)7-4-11-2-5-12(24)6-3-11)16(9-13)31-22-21(29)20(28)19(27)17(10-23)32-22/h2-3,5-6,8-9,17,19-24,26-29H,4,7,10H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCIBORQLVRFMR-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11075-15-3 | |

| Record name | Asebotin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7RG6SKW9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

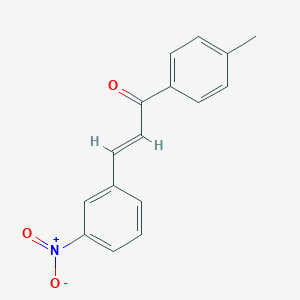

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is asebotin and where is it found?

A1: Asebotin is a naturally occurring dihydrochalcone diglycoside primarily found in plants like Pieris japonica [] and Thalassodendrin ciliatum []. It is structurally similar to phlorizin and belongs to the flavonoid family.

Q2: What are the known biological activities of asebotin?

A2: Asebotin has demonstrated several biological activities:

- Anti-influenza A virus activity: Studies have shown that asebotin can inhibit the highly pathogenic avian influenza strain H5N1 [] with an IC50 of 2.00 μg/mL [].

- Inhibition of murine B cell proliferation: Research suggests that asebotin can significantly inhibit the proliferation of murine B cells in vitro [].

- Inhibition of Na+, K+-ATPase activity: Asebotin, like other chalcones and dihydrochalcones, displays inhibitory effects on Na+, K+-ATPase activity, which is influenced by the number and position of phenolic hydroxyl groups in its structure [].

Q3: How does the structure of asebotin contribute to its activity against the influenza A virus?

A3: While the exact mechanism of asebotin's anti-influenza A activity remains unclear, studies suggest that its dihydrochalcone structure plays a significant role. Further research is needed to elucidate the specific interactions between asebotin and viral targets.

Q4: What is the molecular formula and weight of asebotin?

A4: The molecular formula of asebotin is C22H26O11, and its molecular weight is 450.44 g/mol.

Q5: Are there any known methods for the chemical synthesis of asebotin?

A5: Yes, asebotin has been successfully synthesized chemically. While the details of specific synthetic routes are beyond the scope of this Q&A, interested readers can refer to the cited literature for further information [, ].

Q6: Has the relationship between asebotin structure and its biological activity been investigated?

A7: Yes, studies have explored the structure-activity relationship (SAR) of asebotin and related compounds, particularly their inhibitory effects on Na+, K+-ATPase. These studies highlight the importance of the free hydroxyl group at the 4' position of the dihydrochalcone structure for its inhibitory activity [].

Q7: Are there any analytical methods available to detect and quantify asebotin in plant materials?

A8: Yes, several analytical techniques are employed for the detection and quantification of asebotin in plant extracts. These include:* High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection [].* Capillary electrophoresis (CE) [].

Q8: What is the ecological significance of asebotin?

A9: Asebotin, as a secondary metabolite in plants, may play a role in plant defense mechanisms. For instance, in Rhododendron periclymenoides, asebotin concentration was found to be positively correlated with herbivory by the leaf beetle Pyrrhalta rufosanguinea []. This suggests a potential role of asebotin in influencing plant-insect interactions.

Q9: Are there any known instances of asebotin inconsistency in plants?

A10: Yes, studies have reported variations in asebotin presence in certain plant species. For example, research on Pieris japonica revealed inconsistencies in the occurrence of asebotin [, ]. These variations could be attributed to factors like genetic variability, environmental conditions, or seasonal changes.

Q10: What are the potential applications of asebotin in drug discovery?

A10: Asebotin's diverse biological activities make it a promising candidate for further exploration in drug discovery, particularly for developing:

- Antiviral agents: Its activity against influenza A virus warrants further investigation for developing novel antiviral therapies [, ].

- Immunomodulatory drugs: Asebotin's ability to inhibit B cell proliferation could be leveraged for developing therapies for autoimmune diseases or other conditions involving B cell dysregulation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.